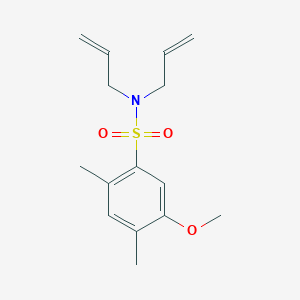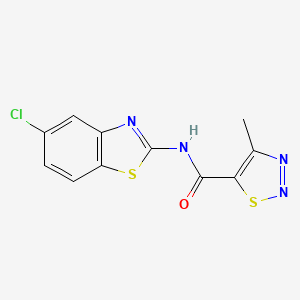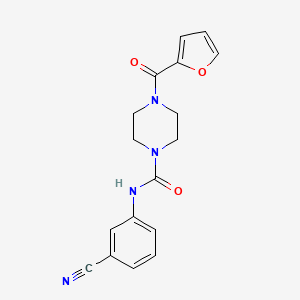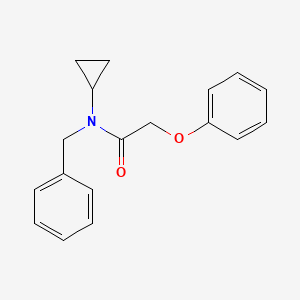![molecular formula C11H12N8O B7547197 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, also known as EPAC or ESI-09, is a small molecule inhibitor that targets exchange protein activated by cyclic AMP (EPAC). EPAC is a signaling protein that plays a crucial role in various physiological processes, including insulin secretion, cardiovascular function, and neuronal development. The inhibition of EPAC by EPAC inhibitors such as ESI-09 has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
ESI-09 binds to the catalytic site of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and inhibits its activity. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Rap1 and Rap2. Inhibition of this compound by ESI-09 prevents the activation of Rap1 and Rap2, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including:
1. Modulation of insulin secretion: Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion from pancreatic beta cells.
2. Regulation of blood pressure: Inhibition of this compound by ESI-09 has been shown to lower blood pressure in hypertensive animal models.
3. Anti-inflammatory effects: ESI-09 has been shown to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. Specificity: ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and does not affect other signaling pathways.
2. Potency: ESI-09 has a high potency and can be used at low concentrations.
3. Availability: ESI-09 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of ESI-09 for lab experiments include:
1. Solubility: ESI-09 has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Stability: ESI-09 is not stable in some solvents and can degrade over time.
3. Off-target effects: Although ESI-09 is a specific inhibitor of this compound, it can have off-target effects in some experiments.
Future Directions
There are several future directions for the research on ESI-09 and its potential therapeutic applications. Some of the notable future directions include:
1. Development of more potent and specific 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
2. Investigation of the role of this compound in various diseases and physiological processes.
3. Clinical trials to evaluate the safety and efficacy of this compound inhibitors in humans.
4. Development of targeted drug delivery systems for this compound inhibitors to improve their efficacy and reduce side effects.
5. Investigation of the potential use of this compound inhibitors in combination with other drugs for synergistic effects.
Conclusion:
ESI-09 is a small molecule inhibitor that targets this compound and has potential therapeutic applications in various diseases. The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and cancer. The inhibition of this compound by ESI-09 has been shown to have various biochemical and physiological effects, including modulation of insulin secretion, regulation of blood pressure, and anti-inflammatory effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound inhibitors.
Synthesis Methods
The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis of ESI-09 include 4-amino-1H-pyrazolo[3,4-d]pyrimidine, ethyl 4-bromopyrazole-3-carboxylate, and 1-bromo-2-chloroethane. The reaction involves the coupling of these starting materials using various reagents and solvents, followed by purification using chromatography techniques.
Scientific Research Applications
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of ESI-09 include:
1. Diabetes: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide plays a crucial role in insulin secretion from pancreatic beta cells. Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion and improve glucose tolerance in diabetic animal models.
2. Cardiovascular diseases: this compound is involved in various cardiovascular functions, including regulation of blood pressure, cardiac hypertrophy, and angiogenesis. ESI-09 has been shown to have potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
3. Cancer: this compound is involved in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of this compound by ESI-09 has been shown to have anti-cancer effects in various cancer cell lines.
properties
IUPAC Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-2-19-4-7(8(18-19)9(12)20)16-10-6-3-15-17-11(6)14-5-13-10/h3-5H,2H2,1H3,(H2,12,20)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTKJKRPWXVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)


![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)


![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)